molecular formula C10H9NO2 B3176405 2-Cyanomethyl-5-methylbenzoic acid CAS No. 99184-74-4

2-Cyanomethyl-5-methylbenzoic acid

Cat. No.: B3176405
CAS No.: 99184-74-4
M. Wt: 175.18 g/mol
InChI Key: LYBVAXQPUFFPSQ-UHFFFAOYSA-N
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Description

2-Cyanomethyl-5-methylbenzoic acid is an organic compound with the molecular formula C10H9NO2 It is a derivative of benzoic acid, featuring a cyanomethyl group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanomethyl-5-methylbenzoic acid typically involves the following steps:

    Nitration of Toluene: Toluene is nitrated to form 2-nitrotoluene.

    Reduction: The nitro group is reduced to an amine group, resulting in 2-aminotoluene.

    Cyanation: The amine group is then converted to a nitrile group through a Sandmeyer reaction, yielding 2-cyanotoluene.

    Carboxylation: Finally, the methyl group is oxidized to a carboxylic acid group, producing this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methyl group is converted to a carboxylic acid group.

    Reduction: The nitrile group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in substitution reactions, where the cyanomethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: 2-Carboxy-5-methylbenzoic acid.

    Reduction: 2-Aminomethyl-5-methylbenzoic acid.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-Cyanomethyl-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyanomethyl-5-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

    2-Cyanomethylbenzoic acid: Lacks the methyl group on the benzene ring.

    5-Methylbenzoic acid: Lacks the cyanomethyl group.

    2-Cyanobenzoic acid: Lacks both the methyl and cyanomethyl groups.

Uniqueness: 2-Cyanomethyl-5-methylbenzoic acid is unique due to the presence of both the cyanomethyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

2-(cyanomethyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-2-3-8(4-5-11)9(6-7)10(12)13/h2-3,6H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBVAXQPUFFPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Methyl-2-hydroxyimino-1-indanone (37 g) and sodium hydroxide (19.7 g) were dissolved in water (287 mL), and p-toluenesulfonyl chloride (44.3 g) was added with stirring at 50° C. After the completion of the reaction, aqueous citric acid solution was added to acidify the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated. Ether was added to the precipitated crystals, and the crystals were collected by filtration to give 2-cyanomethyl-5-methylbenzoic acid (16.3 g).
Name
6-Methyl-2-hydroxyimino-1-indanone
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Name
Quantity
287 mL
Type
solvent
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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